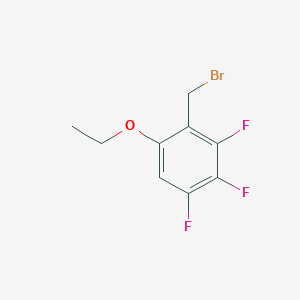

6-Ethoxy-2,3,4-trifluorobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination . These methods suggest that the synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl bromide might also involve halogenation reactions, possibly starting with a fluorinated ethoxybenzene derivative.

Molecular Structure Analysis

X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of brominated compounds. For example, the molecular and crystal structure of a Schiff base compound is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . Another study uses X-ray diffraction to determine the crystal structure of a brominated chroman derivative, with the structure involving intermolecular hydrogen bonds and non-covalent interactions responsible for crystal packing . These techniques could be applied to 6-Ethoxy-2,3,4-trifluorobenzyl bromide to elucidate its molecular structure and understand the influence of the ethoxy and trifluoromethyl groups on its geometry and stability.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated compounds. For instance, the bromination of benzylidenefluorenes and the subsequent reactions leading to various dibromo and tribromo derivatives are explored . Another study investigates the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and derivatives, which is influenced by the electronegativity of benzyl substituents . These studies indicate that bromination reactions can be complex and are affected by the presence of other functional groups, which would be relevant when considering the chemical reactions of 6-Ethoxy-2,3,4-trifluorobenzyl bromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, as well as the overall molecular geometry, can affect properties such as solubility, melting point, and reactivity. While the papers do not directly discuss the properties of 6-Ethoxy-2,3,4-trifluorobenzyl bromide, they do provide insights into how substituents like methoxy and bromo groups can influence the properties of related compounds . For example, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of a compound . Therefore, the ethoxy and trifluoromethyl groups in 6-Ethoxy-2,3,4-trifluorobenzyl bromide would likely have a significant impact on its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

- Preparation of Ionic Liquids: In a study by Kärnä, Lahtinen, and Valkonen (2009), new quaternary ammonium salts were synthesized using ether-functionalized alkyl bromides, including derivatives similar to 6-Ethoxy-2,3,4-trifluorobenzyl bromide. These compounds were characterized for their potential in forming low-melting ammonium-based ionic liquids, which have various applications in green chemistry and industrial processes (Kärnä, Lahtinen, & Valkonen, 2009).

Anticancer Evaluation

- Anticancer Activity Research: In research conducted by Bekircan, Kucuk, Kahveci, and Bektaş (2008), new derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized, indicating the potential utility of compounds related to 6-Ethoxy-2,3,4-trifluorobenzyl bromide in anticancer applications. These compounds were evaluated for their effectiveness against a variety of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Synthesis of Radiotracers

- Synthesis of Radiotracers for PET: Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, and Krasikova (2002) developed procedures for the synthesis of fluorobenzyl bromides, closely related to 6-Ethoxy-2,3,4-trifluorobenzyl bromide, for their use in asymmetric synthesis of fluorinated α-amino acids. These compounds are critical in the production of radiotracers for Positron Emission Tomography (PET), a significant tool in medical imaging (Zaitsev et al., 2002).

Structural Properties and Synthesis

- Analysis of Structural Properties: The structural properties of methoxy derivatives of benzyl bromide, which include compounds structurally similar to 6-Ethoxy-2,3,4-trifluorobenzyl bromide, were determined from powder X-ray diffraction data by Pan, Cheung, Harris, Constable, and Housecroft (2005). This research is important for understanding the physical characteristics of these compounds, which can influence their application in synthesis and materials science (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Safety and Hazards

6-Ethoxy-2,3,4-trifluorobenzyl bromide is likely to be hazardous. Similar compounds like 2,3,4-Trifluorobenzyl bromide are known to cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary target of 6-Ethoxy-2,3,4-trifluorobenzyl bromide is the respiratory system

Mode of Action

It’s known that the compound may be used to synthesize phase-transfer catalysts (ptcs) , which suggests it could interact with its targets through a catalytic mechanism.

Result of Action

Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it has significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Ethoxy-2,3,4-trifluorobenzyl bromide. For instance, it’s recommended to handle the compound only outdoors or in a well-ventilated area . Additionally, it’s noted that the compound’s vapors are heavier than air and may accumulate in confined spaces .

properties

IUPAC Name |

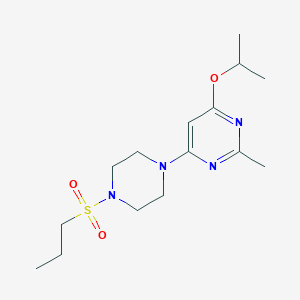

2-(bromomethyl)-1-ethoxy-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-7-3-6(11)9(13)8(12)5(7)4-10/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFNNXQODYHRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1CBr)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2,3,4-trifluorobenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)

![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)

![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)